H-Tyr(Bzl)-OBzl.HCl
CAS No.: 52142-01-5
Cat. No.: VC0555300
Molecular Formula: C23H24ClNO3
Molecular Weight: 397,88 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52142-01-5 |
|---|---|
| Molecular Formula | C23H24ClNO3 |
| Molecular Weight | 397,88 g/mole |
| IUPAC Name | benzyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C23H23NO3.ClH/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19;/h1-14,22H,15-17,24H2;1H/t22-;/m0./s1 |
| Standard InChI Key | DYLKTBYVTWFYGQ-FTBISJDPSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N.Cl |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N.Cl |
Introduction
Chemical Identity and Nomenclature
H-Tyr(Bzl)-OBzl.HCl, also known as O-Benzyl-L-Tyrosine Benzyl Ester Hydrochloride, is a protected form of tyrosine with both the hydroxyl group and carboxyl terminus protected by benzyl groups. This protection strategy is crucial for controlled peptide synthesis procedures.
The compound is formally identified through multiple chemical nomenclature systems:
The compound has several synonyms used in scientific literature and commercial contexts:
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H-Tyr(Bzl)-OBzl·HCl
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H-L-Tyr(Bzl)-OBzl·HCl
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L-Tyr(Bzl)-OBzl·HCl
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(S)-Benzyl 2-Amino-3-[4-(Benzyloxy)phenyl]propionate Hydrochloride
Structural Characteristics
Molecular Structure
H-Tyr(Bzl)-OBzl.HCl features a tyrosine amino acid scaffold with two benzyl protecting groups. The phenolic hydroxyl group of tyrosine is protected with a benzyl group (Bzl), while the carboxylic acid function is protected as a benzyl ester (OBzl). The amino group remains unprotected but exists as a hydrochloride salt.
The structural configuration is characterized by:
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A chiral center at the α-carbon with S-configuration (L-amino acid stereochemistry)
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A para-substituted phenol moiety with a benzyloxy protecting group
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A free amino group in salt form with HCl
Stereochemistry
H-Tyr(Bzl)-OBzl.HCl possesses a specific stereochemistry characteristic of L-amino acids. The compound has the S-configuration at the α-carbon, as indicated by its specific rotation value of approximately -18.1° (c=1 in MeOH) . This stereochemical configuration is critical for its biological activity and applications in peptide synthesis.
Physical and Chemical Properties
Physical Properties
The physical properties of H-Tyr(Bzl)-OBzl.HCl are summarized in the following table:
Spectroscopic Properties
Spectroscopic analysis confirms the structural identity of H-Tyr(Bzl)-OBzl.HCl through:
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Mass spectroscopy data consistent with the molecular structure
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NMR spectroscopy compatible with the proposed chemical structure
These spectroscopic profiles serve as important quality control parameters for commercial supplies of the compound and for verification of its identity in research settings.
Synthesis and Production
Synthetic Routes
While the search results don't provide detailed synthetic procedures, H-Tyr(Bzl)-OBzl.HCl is typically synthesized through a multi-step process involving:
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Benzylation of the tyrosine phenolic hydroxyl group
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Esterification of the carboxylic acid group with benzyl alcohol
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Salt formation with hydrogen chloride
The pure compound is characterized by analytical methods including HPLC, mass spectrometry, and NMR spectroscopy to ensure quality standards are met.
Applications and Uses
Peptide Synthesis
The primary application of H-Tyr(Bzl)-OBzl.HCl is in peptide synthesis, where it serves as a protected building block of tyrosine. The benzyl protecting groups on both the phenolic hydroxyl and carboxylic acid functions allow for selective chemical reactions at the amino group, enabling controlled peptide bond formation.
The compound is categorized as an "Amino Acids Derivative" by suppliers, reinforcing its role in peptide and protein chemistry . Its inclusion in the product catalog of companies specializing in peptide synthesis reagents further confirms this application .
Research Applications
Beyond peptide synthesis, H-Tyr(Bzl)-OBzl.HCl may serve additional research purposes:
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As a synthetic intermediate in pharmaceutical research
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In the development of peptidomimetics and novel drug candidates
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As a reference standard for analytical chemistry
| Quality Parameter | Specification | Results (Example) |
|---|---|---|
| Appearance | White to Off-White Powder | White Powder |
| Specific Rotation | -18.0°±2.0° (C=1 in MeOH) | -18.1° |
| Melting Point | ≥200.0°C | 204.0-206.0°C |
| Loss on Drying | <0.50% | 0.41% |
| Purity (HPLC) | >98.0% | 98.68% |
| Mass Spectrum | In Accordance With Standard | Complies |
| NMR Spectrum | In Accordance With Standard | Complies |
Quality control testing typically includes appearance, optical rotation, melting point determination, moisture content, HPLC purity, mass spectrometry, and NMR spectroscopy .
Related Compounds
Structural Analogs
Several compounds are structurally related to H-Tyr(Bzl)-OBzl.HCl:
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H-Tyr(Bzl)-OH (CAS: 16652-64-5): The free acid form of O-benzyl-tyrosine without the benzyl ester protection
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H-Tyr(Bzl)-DL-OBzl.HCl (CAS: 1155261-22-5): The racemic form containing both L and D isomers
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Parent compound: (S)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate (CID 7408223) - The free base form without the hydrochloride salt
Comparative Properties
The benzyl protection pattern distinguishes H-Tyr(Bzl)-OBzl.HCl from other tyrosine derivatives. Compared to the related compound H-Tyr(Bzl)-OH:
| Property | H-Tyr(Bzl)-OBzl.HCl | H-Tyr(Bzl)-OH |
|---|---|---|
| Molecular Weight | 397.9 g/mol | 271.311 g/mol |
| Melting Point | 204.0-206.0°C | 225-230°C (decomposes) |
| Formula | C23H24ClNO3 | C16H17NO3 |
| Protection Pattern | O-benzyl and carboxyl benzyl ester | Only O-benzyl |
| CAS Number | 52142-01-5 | 16652-64-5 |
The differences in protection patterns make these compounds suitable for different applications in peptide synthesis strategies .
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